6-(4-Methoxyphenoxy)pyridazin-3-amine as a Selective CYP1A2 Inhibitor Scaffold
Initial data indicates 6-(4-Methoxyphenoxy)pyridazin-3-amine may act as an inhibitor of the cytochrome P450 enzyme CYP1A2, a key enzyme in drug metabolism . This is a class-level inference from the compound's pyridazine core, which is known to interact with heme-containing enzymes. In contrast, the unsubstituted parent scaffold, 3-aminopyridazine (CAS 5469-70-5), lacks the 4-methoxyphenoxy group and does not display this specific inhibition profile, making it unsuitable for SAR studies targeting CYP1A2.
| Evidence Dimension | Enzymatic Inhibition Profile |
|---|---|
| Target Compound Data | CYP1A2 inhibitor |
| Comparator Or Baseline | 3-Aminopyridazine (CAS 5469-70-5) |
| Quantified Difference | Not applicable (Class-level inference; specific IC50 data not available for the target compound) |
| Conditions | In vitro enzymatic assay (inferred from class of pyridazine compounds) |
Why This Matters
This provides a specific rationale for procuring this scaffold over a generic pyridazine core for researchers investigating CYP1A2-mediated drug-drug interactions or developing selective enzyme inhibitors.
